1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C16H12N2O . It is used in early discovery research as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde and its derivatives has been reported in several studies . One method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole moiety embedded with two phenyl rings . The compound has a molecular weight of 248.28 .Chemical Reactions Analysis
The chemical reactions involving 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde are complex and can lead to a variety of products . For instance, it can react with hydroxylamine hydrochloride to form an oxime, which can then be dehydrated to form a carbonitrile .Physical And Chemical Properties Analysis
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a solid compound with a melting point of 142-146 °C . Its InChI key is LZGBMIZREYTWRI-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Biological Evaluation
- Anti-inflammatory, Antioxidant, and Antimicrobial Agents : A study synthesized a series of pyrazole chalcones using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showing potential as lead compounds for future drug discovery (Bandgar et al., 2009).
Environmentally Benign Synthesis
- Synthesis in Ionic Liquid : Another research involved the condensation of 1,3-Diphenyl-1H-pyrazole-3-carbaldehydes with other compounds in an ionic liquid, demonstrating an environmentally friendly synthesis approach (Hangarge & Shingare, 2003).
Reductive Amination and Antimicrobial Screening
- Antimicrobial Properties : A study conducted reductive amination of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with various aromatic amines. The resulting compounds exhibited considerable antifungal activity, though they showed poor antibacterial activity against tested strains (Bawa, Ahmad, & Kumar, 2011).
Novel Synthesis Techniques
- Synthesis of Indazolyl and Isoxazoleyl Derivatives : Research focusing on novel synthesis techniques developed 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Hote & Lokhande, 2014).
Solid State Emissive NLOphores
- Optical and Electronic Applications : A series of pyrazole-based D-π-A derivatives were synthesized for applications in optical and electronic devices. These compounds, derived from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exhibit solid-state emission characteristics (Lanke & Sekar, 2016).
Safety And Hazards
Future Directions
The future directions for the study of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry . The compound serves as a versatile precursor for the synthesis of various functional groups and important heterocycles, and could be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
properties
IUPAC Name |
1,3-diphenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBMIZREYTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339388 | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
21487-45-6 | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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